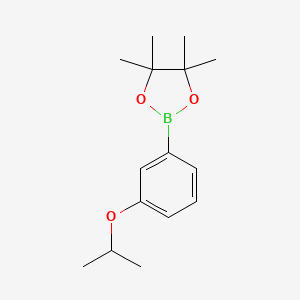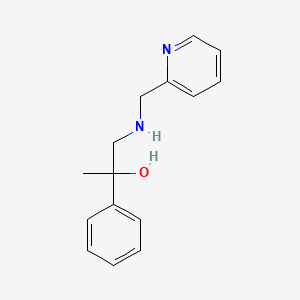![molecular formula C13H21NO4 B12093526 2-Tert-butyl 5-methyl 2-azaspiro[3.3]heptane-2,5-dicarboxylate](/img/structure/B12093526.png)
2-Tert-butyl 5-methyl 2-azaspiro[3.3]heptane-2,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl 5-methyl 2-azaspiro[33]heptane-2,5-dicarboxylate is a complex organic compound characterized by its spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl 5-methyl 2-azaspiro[3.3]heptane-2,5-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. The tert-butyl and methyl groups are introduced through alkylation reactions, often using tert-butyl bromide and methyl iodide as alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to control reaction conditions precisely and minimize by-products. Catalysts and solvents are selected to enhance reaction efficiency and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Tert-butyl 5-methyl 2-azaspiro[3.3]heptane-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or methyl groups, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
2-Tert-butyl 5-methyl 2-azaspiro[3.3]heptane-2,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of new materials with unique mechanical or chemical properties.
Mecanismo De Acción
The mechanism by which 2-Tert-butyl 5-methyl 2-azaspiro[3.3]heptane-2,5-dicarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide stability and specificity in binding to these targets, influencing biological pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 7,7-dimethyl-5-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
Uniqueness
2-Tert-butyl 5-methyl 2-azaspiro[3.3]heptane-2,5-dicarboxylate is unique due to its specific substitution pattern and spirocyclic structure, which confer distinct chemical and physical properties. These features can enhance its stability, reactivity, and potential for specific interactions in biological systems, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H21NO4 |
|---|---|
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
2-O-tert-butyl 7-O-methyl 2-azaspiro[3.3]heptane-2,7-dicarboxylate |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-7-13(8-14)6-5-9(13)10(15)17-4/h9H,5-8H2,1-4H3 |
Clave InChI |
REWHELDWNJDHDB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2(C1)CCC2C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















